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molecular formula C14H24N2O3 B1521059 Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1198284-94-4

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No. B1521059
M. Wt: 268.35 g/mol
InChI Key: SRXNZBIOGZNYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530648B2

Procedure details

A heterogeneous mixture of Raney Ni (5.0 g) in ethanolic ammonia (˜20% v/v) and 1-tert-butyl 4-ethyl 4-(2-cyanoethyl)piperidine-1,4-dicarboxylate (8.5 g, 27.42 mmol) was hydrogenated at 100 psi for 48 h at rt in an autoclave. After completion of the reaction, the catalyst was filtered off and washed with ethanol. The combined filtrate was concentrated under reduced pressure and triturated with n-pentane to yield a solid which was purified by column chromatography (eluent=6% methanol in chloroform) to furnish the title compound as a white solid (3.0 g, 41%). [1H-NMR (DMSO-d6, 300 MHz): δ 7.38 (s, 1H), 3.68-3.60 (m, 2H), 3.18-2.95 (m, 4H), 1.89-1.58 (m, 4H), 1.45-1.22 (m, 13H); HPLC RtA=3.835 min (96%); LCMS RtA=1.630, [M+H-Boc]+=169.1].
Name
1-tert-butyl 4-ethyl 4-(2-cyanoethyl)piperidine-1,4-dicarboxylate
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][C:5]1([C:18]([O:20]CC)=O)[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]1)#[N:2]>N.[Ni]>[O:20]=[C:18]1[C:5]2([CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]2)[CH2:4][CH2:3][CH2:1][NH:2]1

Inputs

Step One
Name
1-tert-butyl 4-ethyl 4-(2-cyanoethyl)piperidine-1,4-dicarboxylate
Quantity
8.5 g
Type
reactant
Smiles
C(#N)CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
triturated with n-pentane
CUSTOM
Type
CUSTOM
Details
to yield a solid which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (eluent=6% methanol in chloroform)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
O=C1NCCCC12CCN(CC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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